molecular formula C12H26O4Si B12541320 Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol CAS No. 143158-97-8

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol

Cat. No.: B12541320
CAS No.: 143158-97-8
M. Wt: 262.42 g/mol
InChI Key: DGYFTVRXHIFIOT-UHFFFAOYSA-N
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Description

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is a chemical compound with the molecular formula C10H22O2Si. It is known for its applications in organic synthesis and as an intermediate in the production of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This reaction is carried out in an organic solvent like methylene chloride . The compound can also be synthesized through the Horner–Wadsworth–Emmons olefination, which involves the use of diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available starting materials and reagents to achieve high yields and selectivity. The process typically includes steps such as formylation, reduction, and protection of functional groups .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As a precursor to biologically active compounds with potential therapeutic applications.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the modification of hydroxyl groups, which can influence the activity of enzymes and other proteins. The tert-butyl(dimethyl)silyl group serves as a protective group, preventing unwanted reactions and allowing for selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is unique due to its specific structure, which includes a tert-butyl(dimethyl)silyl group that provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Properties

CAS No.

143158-97-8

Molecular Formula

C12H26O4Si

Molecular Weight

262.42 g/mol

IUPAC Name

acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol

InChI

InChI=1S/C10H22O2Si.C2H4O2/c1-10(2,3)13(4,5)12-9-7-6-8-11;1-2(3)4/h6-7,11H,8-9H2,1-5H3;1H3,(H,3,4)

InChI Key

DGYFTVRXHIFIOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)[Si](C)(C)OCC=CCO

Origin of Product

United States

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